molecular formula C9H9NO2 B3347771 7,8-Dihydroquinoline-4,5(1H,6H)-dione CAS No. 143261-90-9

7,8-Dihydroquinoline-4,5(1H,6H)-dione

Cat. No.: B3347771
CAS No.: 143261-90-9
M. Wt: 163.17 g/mol
InChI Key: RCYRGXOFTDOXQZ-UHFFFAOYSA-N
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Description

7,8-Dihydroquinoline-4,5(1H,6H)-dione is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with two carbonyl groups at positions 4 and 5, and hydrogen atoms at positions 7 and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroquinoline-4,5(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic amine in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroquinoline-4,5(1H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline-4,5-dione derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4,5-dione derivatives, while reduction may produce various dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential use as a pharmacophore in drug design and development.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dihydroquinoline-4,5(1H,6H)-dione would depend on its specific interactions with molecular targets. In medicinal chemistry, quinoline derivatives often act by inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Isoquinoline: An isomer of quinoline with the nitrogen atom at a different position.

    Quinoline-4,5-dione: An oxidized derivative of quinoline.

Uniqueness

7,8-Dihydroquinoline-4,5(1H,6H)-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups. This structural feature may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

1,6,7,8-tetrahydroquinoline-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-3-1-2-6-9(7)8(12)4-5-10-6/h4-5H,1-3H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYRGXOFTDOXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566407
Record name 7,8-Dihydroquinoline-4,5(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143261-90-9
Record name 7,8-Dihydroquinoline-4,5(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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